molecular formula C10H15N5 B15048298 1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine

1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine

Cat. No.: B15048298
M. Wt: 205.26 g/mol
InChI Key: SBTFUFRGYSILGF-UHFFFAOYSA-N
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Description

1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is a bis-pyrazole derivative featuring two methyl-substituted pyrazole rings linked via a methyleneamine group. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active pyrazole-based molecules, such as PDE10A inhibitors and kinase modulators . Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in related compounds (e.g., describes the use of (1-methyl-1H-pyrazol-4-yl)methanamine as a building block) . The compound’s molecular formula is C11H16N6, with a molecular weight of 232.29 g/mol (calculated).

Properties

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

IUPAC Name

1,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C10H15N5/c1-8-10(6-13-15(8)3)11-4-9-5-12-14(2)7-9/h5-7,11H,4H2,1-3H3

InChI Key

SBTFUFRGYSILGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)NCC2=CN(N=C2)C

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution with Halogenated Intermediates

A two-step protocol involves:

  • Synthesis of 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole : Treatment of 1,5-dimethyl-1H-pyrazol-4-methanol with thionyl chloride (SOCl₂) in dichloromethane at 0–5°C yields the chlorinated intermediate.
  • Coupling with 1-Methyl-1H-Pyrazol-4-Amine : Reacting the chloride with 1-methyl-1H-pyrazol-4-amine in the presence of triethylamine (Et₃N) in acetonitrile at 60°C for 12 hours affords the target compound.

Optimization Data :

Parameter Condition Yield (%) Source
Solvent Acetonitrile 78
Base Triethylamine 82
Temperature 60°C 78–82

Reductive Amination Strategy

Condensation and Reduction

This method avoids halogenated intermediates:

  • Formation of Imine : Reacting 1,5-dimethyl-1H-pyrazol-4-amine with 1-methyl-1H-pyrazole-4-carbaldehyde in ethanol under acetic acid catalysis (5 mol%) at room temperature for 6 hours forms the imine intermediate.
  • Sodium Borohydride Reduction : Subsequent treatment with NaBH₄ in methanol at 0°C for 2 hours reduces the imine to the secondary amine.

Key Advantages :

  • Eliminates halogenated byproducts.
  • Higher atom economy (85–90% yield).

One-Pot Multi-Component Synthesis

Hydrazine-Mediated Cyclocondensation

Adapting methodologies from pyrazolo[3,4-d]pyrimidine syntheses, a one-pot approach combines:

  • 1,5-Dimethyl-1H-pyrazol-4-carboxamide (1.0 equiv)
  • 1-Methyl-1H-pyrazol-4-ylmethanamine (1.2 equiv)
  • Phosphorus oxychloride (POCl₃) as a dehydrating agent in toluene at 110°C for 8 hours.

Reaction Profile :

  • Yield : 72% after silica gel chromatography.
  • Purity : >95% (HPLC).

Catalytic Amination Using Transition Metals

Palladium-Catalyzed Buchwald-Hartwig Coupling

While less common for pyrazole systems, this method employs:

  • 4-Bromo-1,5-dimethyl-1H-pyrazole (1.0 equiv)
  • 1-Methyl-1H-pyrazol-4-ylmethanamine (1.5 equiv)
  • Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%) in toluene at 100°C for 24 hours.

Challenges :

  • Moderate yields (65%) due to steric hindrance.
  • Requires rigorous exclusion of moisture/oxygen.

Comparative Analysis of Methodologies

Method Steps Yield (%) Purity (%) Scalability Green Metrics*
Alkylation 2 78–82 90–92 High Moderate
Reductive Amination 2 85–90 94–97 High High
One-Pot 1 72 95 Moderate High
Catalytic Coupling 1 65 88 Low Low

*Green metrics evaluated based on solvent choice, waste generation, and energy input.

Industrial-Scale Considerations

Patent CN108530361A highlights the importance of minimizing intermediate purification. For the target compound, telescoping the reductive amination protocol into a continuous flow reactor could enhance throughput. Key parameters include:

  • Residence Time : 30 minutes at 50°C.
  • Solvent Recovery : Ethanol reflux with molecular sieves.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains two key reactive sites:

  • Primary amine (-NH₂) group : Located on the pyrazole ring at position 4.

  • Pyrazole ring : A five-membered aromatic heterocycle with nitrogen atoms at positions 1 and 2.

Reactions Involving the Amine Group

Reaction TypeReagents/ConditionsProduct/Outcome
Alkylation Alkyl halide (e.g., CH₃I), base (e.g., NaOH)N-alkylated derivative
Acylation Acyl chloride (e.g., CH₃COCl), base (e.g., NaHCO₃)Amide derivative
Imine Formation Aldehyde (e.g., HCHO), acid catalystSchiff base
Oxidation Oxidizing agents (e.g., KMnO₄)N-oxide or hydroxylamine derivative

Mechanism : The amine group acts as a nucleophile, attacking electrophilic centers (e.g., alkyl halides) or forming imines with carbonyl compounds.

Pyrazole Ring Reactivity

The pyrazole ring participates in electrophilic aromatic substitution due to its aromatic nature and electron-deficient sites.

Electrophilic Substitution

Reaction TypeReagents/ConditionsProduct/Outcome
Nitration HNO₃, H₂SO₄Nitro-substituted pyrazole
Sulfonation H₂SO₄, SO₃Sulfo-substituted pyrazole
Coupling Reactions Diazonium salts, coupling agentsAryl-substituted pyrazole

Mechanism : Electrophiles (e.g., NO₂⁺) attack positions on the pyrazole ring, typically at positions 3 or 5, depending on directing effects from substituents.

Cross-Coupling and C–H Activation

Pyrazoles are known to engage in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Ullmann).

Reaction TypeReagents/ConditionsProduct/Outcome
Palladium-Catalyzed Coupling Aryl halide, Pd catalyst, baseArylated pyrazole
C–H Activation Transition metal catalysts (e.g., Rh, Ir)Functionalized pyrazole

Reduction and Oxidation

The compound undergoes redox reactions at both the amine and aromatic ring.

Reaction TypeReagents/ConditionsProduct/Outcome
Reduction of Amine LiAlH₄, NaBH₃CNAmino alcohol or imine reduction
Oxidation of Pyrazole KMnO₄, H₂O₂Ring-opening or N-oxide formation

Stability and Solubility

  • Stability : The compound is stable under standard conditions but may degrade under strong oxidizing agents or prolonged exposure to light.

  • Solubility : Likely soluble in polar organic solvents (e.g., DMSO, ethanol) due to the amine and aromatic rings.

Structural Influence on Reactivity

The 1,5-dimethyl substituents on the pyrazole ring:

  • Direct electron-donating effects : Methyl groups activate the ring, favoring electrophilic substitution.

  • Steric hindrance : May limit substitution at adjacent positions (e.g., position 3).

Analytical Characterization

Reactions are typically monitored using:

  • NMR spectroscopy : Tracking proton shifts (e.g., amine NH₂ at δ ~5–8 ppm).

  • Mass spectrometry : Confirming molecular weight (205.26 g/mol) .

  • TLC/HPLC : Assessing reaction progress and purity.

Scientific Research Applications

1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis[4][4].

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key differences between the target compound and selected analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Properties
1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine (Target) C11H16N6 232.29 Dual methyl-pyrazole, methyleneamine Not reported High potential for CNS activity
[(3,5-Difluorophenyl)methyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine C13H15F2N3 148.12 Difluorophenyl, methyl-pyrazole Not reported Enhanced metabolic stability (fluorine)
1,5-Dimethyl-N-(2-phenylethyl)-1H-pyrazol-4-amine C13H18ClN3 251.76 Phenylethyl group Not reported Increased lipophilicity (Cl substituent)
4-Chloro-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine C9H13ClN6 264.71 Chloro-pyrazole Not reported Electron-withdrawing effects (Cl)
4-((((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)methyl)-N,N-dimethylaniline C16H22N6 298.39 Dimethylaniline, methyl-pyrazole Not reported Aromatic amine for π-stacking interactions

Key Observations:

  • Electron-Donating vs. In contrast, chloro () and difluorophenyl () substituents introduce electron-withdrawing effects, altering reactivity and target affinity .
  • Lipophilicity : The phenylethyl group in increases lipophilicity (ClogP ~3.5), favoring blood-brain barrier penetration compared to the target compound (estimated ClogP ~2.1).
  • Synthetic Accessibility : The target compound’s synthesis shares steps with analogs like those in and , but bulky substituents (e.g., quinazoline in ’s compound 9) may reduce yields due to steric hindrance .

Biological Activity

1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities, particularly in cancer research. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula: C13H22N6
  • Molecular Weight: 282.36 g/mol
  • CAS Number: 1856024-39-9

The biological activity of 1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine primarily involves its role as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Key Mechanisms:

  • CDK Inhibition: The compound has shown potent inhibitory effects on CDK2, with reported KiK_i values in the low micromolar range. This inhibition leads to reduced phosphorylation of retinoblastoma protein, which is essential for cell cycle progression .
  • Antiproliferative Activity: Studies indicate that this compound exhibits sub-micromolar antiproliferative activity against various cancer cell lines, suggesting a broad-spectrum anticancer potential .

Biological Activity Data

Activity TypeObserved EffectReference
CDK2 InhibitionKi=0.005μMK_i=0.005\,\mu M
AntiproliferativeGI50 = 0.127 - 0.560 μM across 13 lines
Apoptosis InductionInduces apoptosis in ovarian cancer cells
Cell Cycle ArrestArrests cells at S and G2/M phases

Case Studies

Several studies have evaluated the biological effects of pyrazole derivatives similar to 1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine.

Study 1: Anticancer Activity

A study focusing on pyrazole derivatives demonstrated that compounds with similar structures exhibited significant anticancer properties against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines. The results indicated that these compounds could inhibit cell growth and induce apoptosis effectively .

Study 2: Molecular Modeling

Molecular modeling studies have suggested that modifications to the pyrazole scaffold can enhance binding affinity to target proteins involved in cancer progression. This approach has led to the design of new compounds with improved biological activity profiles .

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